![molecular formula C20H8Cl12 B12060406 (1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)
(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecaclorohexaciclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaeno es un compuesto policíclico altamente clorado
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecaclorohexaciclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaeno implica múltiples pasos, que generalmente comienzan con precursores clorados más simples. Las condiciones de reacción a menudo requieren el uso de agentes clorantes fuertes y entornos controlados para garantizar la formación correcta de la estructura hexacíclica.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados, probablemente debido a su naturaleza especializada. La síntesis a gran escala probablemente involucraría pasos similares a la síntesis de laboratorio, pero optimizada para obtener mayores rendimientos y eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede someterse a varios tipos de reacciones químicas, que incluyen:
Reducción: La eliminación de átomos de cloro o la adición de átomos de hidrógeno.
Sustitución: El reemplazo de átomos de cloro con otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y nucleófilos para las reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir cetonas o alcoholes clorados, mientras que la sustitución podría producir una variedad de derivados funcionalizados.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se estudia por sus propiedades estructurales y reactividad únicas. Sirve como un compuesto modelo para comprender el comportamiento de sistemas policíclicos altamente clorados.
Biología y medicina
Industria
En la industria, estos compuestos podrían utilizarse en el desarrollo de materiales avanzados, incluidos polímeros y recubrimientos, debido a su estabilidad y propiedades químicas únicas.
Mecanismo De Acción
El mecanismo por el cual (1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecaclorohexaciclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaeno ejerce sus efectos no está bien comprendido. Su alto grado de cloración sugiere que puede interactuar con moléculas biológicas a través de enlaces halógenos u otras interacciones no covalentes, afectando potencialmente las vías y los objetivos moleculares.
Comparación Con Compuestos Similares
Compuestos similares
- (1R,4R,7S)-Pentaciclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-dieno
- (1S,4R,12R,13S,16R)-3-Metil-11-oxa-3-azapentaciclo[8.6.1.01,12.04,16.06,17]heptadeca-6(17),7,9,14-tetraen-9,13-diol
Singularidad
Lo que distingue a (1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecaclorohexaciclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaeno de compuestos similares es su alto grado de cloración y su compleja estructura hexacíclica
Propiedades
Fórmula molecular |
C20H8Cl12 |
|---|---|
Peso molecular |
673.7 g/mol |
Nombre IUPAC |
(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene |
InChI |
InChI=1S/C20H8Cl12/c21-11-13(23)17(27)9-7(15(11,25)19(17,29)30)5-3-1-2-4-6(5)8-10(9)18(28)14(24)12(22)16(8,26)20(18,31)32/h1-4,7-10H/t7?,8?,9?,10?,15-,16+,17+,18- |
Clave InChI |
ULBZLTIPWBXWCY-QDCKJYKTSA-N |
SMILES isomérico |
C1=CC=C2C3C(C4C(C2=C1)[C@@]5(C(=C([C@]4(C5(Cl)Cl)Cl)Cl)Cl)Cl)[C@@]6(C(=C([C@]3(C6(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
C1=CC=C2C3C(C4C(C2=C1)C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


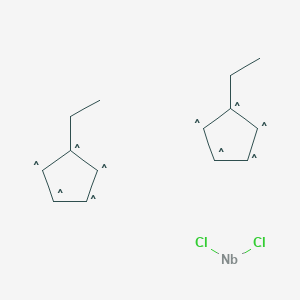

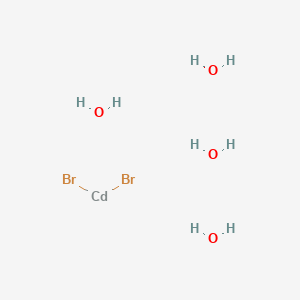
![[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate](/img/structure/B12060354.png)

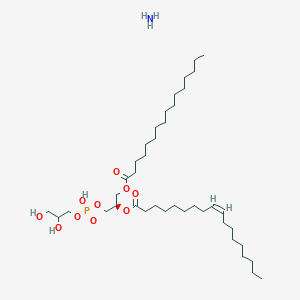



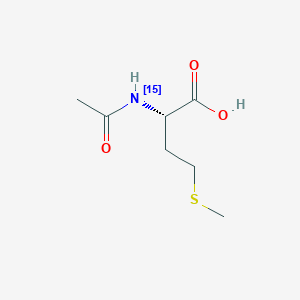
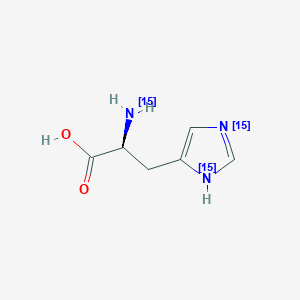

![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)

